

Spectroscopic Profile of But-3-yn-1-yl Methanesulfonate: A Technical Guide

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Compound of Interest

Compound Name: But-3-yn-1-yl methanesulfonate

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This technical guide provides a comprehensive overview of the spectroscopic data for **But-3-yn-1-yl methanesulfonate** (CAS No: 72486-09-0), a key building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of its structural fragments and comparison with related molecules. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to perform their own analyses.

Chemical Structure and Properties

But-3-yn-1-yl methanesulfonate possesses a terminal alkyne and a methanesulfonate ester functional group. These features are crucial in determining its spectroscopic characteristics.

- Molecular Formula: C₅H₈O₃S
- Molecular Weight: 148.18 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)
- IUPAC Name: but-3-ynyl methanesulfonate[\[2\]](#)
- SMILES: C#CCCOS(=O)(=O)C

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for **But-3-yn-1-yl methanesulfonate**. These predictions are based on established spectroscopic principles and data from analogous compounds.

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.3	t	2H	$-\text{CH}_2-\text{OSO}_2-$
~3.0	s	3H	$-\text{SO}_2-\text{CH}_3$
~2.6	dt	2H	$-\text{C}\equiv\text{C}-\text{CH}_2-$
~2.0	t	1H	$\equiv\text{C}-\text{H}$

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Assignment
~80	$-\text{C}\equiv\text{CH}$
~70	$-\text{C}\equiv\text{CH}$
~68	$-\text{CH}_2-\text{OSO}_2-$
~37	$-\text{SO}_2-\text{CH}_3$
~19	$-\text{C}\equiv\text{C}-\text{CH}_2-$

Table 3: Predicted IR Data (Sample: Neat)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Sharp, Medium	≡C-H stretch
~2120	Sharp, Weak	C≡C stretch
~1350 & ~1175	Strong	S=O asymmetric and symmetric stretch (sulfonate)
~970	Strong	S-O stretch (sulfonate)

Table 4: Predicted Mass Spectrometry Data (Ionization: EI)

m/z	Relative Intensity	Assignment
148	Low	[M] ⁺ (Molecular Ion)
69	Moderate	[C ₄ H ₅ O] ⁺
53	High	[C ₄ H ₅] ⁺ (Butynyl fragment)
79	Moderate	[CH ₃ SO ₂] ⁺ (Mesyl fragment)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of **But-3-yn-1-yl methanesulfonate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.^[4] For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary.^[4]
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- **Data Acquisition:**

- Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- For ^1H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place a drop of liquid **But-3-yn-1-yl methanesulfonate** between two salt plates (e.g., NaCl or KBr) to form a thin film.^{[5][6]}
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample in the spectrometer's sample holder.
 - Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .^[7]
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

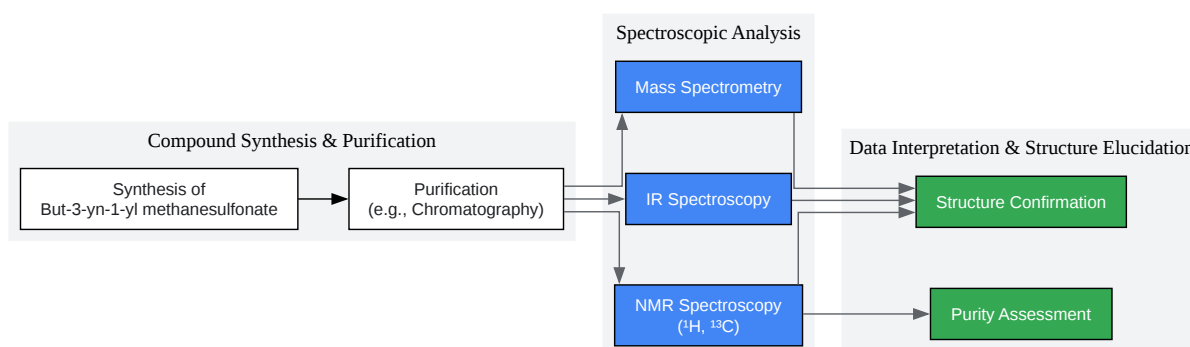
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph.
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions and identifying the molecular ion.^[8] Softer ionization methods like Electrospray Ionization (ESI) can also be used to primarily observe the molecular ion.

- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[9]
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **But-3-yn-1-yl methanesulfonate**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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